REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=1)(=O)=O.[C:22]([C:24]1[CH:25]=[C:26](B(O)O)[CH:27]=[CH:28][CH:29]=1)#[N:23].[Cl-].[Li+].C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:22]([C:24]1[CH:29]=[C:28]([C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=2)[CH:27]=[CH:26][CH:25]=1)#[N:23] |f:2.3,4.5.6,^1:50,52,71,90|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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FC(S(=O)(=O)OC=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
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Name
|
|
Quantity
|
2.01 g
|
Type
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reactant
|
Smiles
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C(#N)C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Li+]
|
Name
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|
Quantity
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14 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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COCCOC
|
Name
|
|
Quantity
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564 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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prepared
|
Type
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CUSTOM
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Details
|
, Synthesis, (1991), 993-995
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Type
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TEMPERATURE
|
Details
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at reflux under a nitrogen atmosphere for 3.5 h
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Duration
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3.5 h
|
Type
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STIRRING
|
Details
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stirred overnight
|
Duration
|
8 (± 8) h
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Type
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CONCENTRATION
|
Details
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partially concentrated
|
Type
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CUSTOM
|
Details
|
to remove most of the DME
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Type
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ADDITION
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Details
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To the remaining aqueous mixture was added DCM, 2M Na2CO3 solution, and ˜6 mL of 28% NH4OH solution
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Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted again with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by MPLC (silica, 45% ethyl acetate/hexanes eluent)
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Name
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|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)C=1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |